N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Description
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a synthetic oxalamide derivative characterized by a central hydroxyl-bearing ethyl group substituted with two thiophene rings (2- and 3-position) and an N2-(1-phenylethyl) moiety. Oxalamides are known for their hydrogen-bonding capabilities and conformational flexibility, which influence their biological activity and physicochemical properties .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-14(15-6-3-2-4-7-15)22-19(24)18(23)21-13-20(25,16-9-11-26-12-16)17-8-5-10-27-17/h2-12,14,25H,13H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFZUTQDKVMCBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Oxalamide Synthesis Strategies
Classical Oxalyl Chloride Approach
The most established and versatile method for oxalamide synthesis involves the use of oxalyl chloride as the key reagent for coupling with appropriate amines. Based on patent literature and synthetic precedents, this approach can be effectively adapted for our target compound.
The general reaction sequence involves:
- Reaction of oxalyl chloride with the first amine component (1-phenylethylamine) in the presence of a base
- Subsequent addition of the second amine component (2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine)
- Purification to isolate the desired unsymmetrical oxalamide product
This methodology offers several advantages, including relatively mild conditions, good yields, and flexibility in incorporating structurally diverse amine components.
Alternative Oxalamide Formation Methods
Several alternative methods have been developed for oxalamide synthesis that could be applicable to our target compound:
- Diethyl oxalate approach: Using diethyl oxalate as a milder alternative to oxalyl chloride
- Activated ester methodology: Employing bis-activated oxalic acid derivatives
- One-pot sequential addition: Optimized procedures for unsymmetrical oxalamide formation
As demonstrated in the patent literature, these approaches can provide complementary synthetic routes with potential advantages in terms of yield, selectivity, or reaction conditions.
Table 1: Comparison of Oxalamide Formation Methods
| Method | Advantages | Limitations | Typical Yields | Reaction Conditions |
|---|---|---|---|---|
| Oxalyl chloride | High reactivity, widely used | Moisture sensitive, HCl evolution | 70-90% | -10°C to RT, DCM/TEA |
| Diethyl oxalate | Stable reagent, mild conditions | Slower reaction, higher temps needed | 60-80% | Reflux, EtOH/toluene |
| Activated esters | Selective, good for hindered amines | More steps, specialized reagents | 75-85% | 0°C to RT, DCM/DMF |
Synthesis of the Thiophene Component
Preparation of 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine
The synthesis of the complex 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine represents a significant challenge in the overall synthetic route. Based on established thiophene chemistry and the information available in the literature, several approaches can be considered:
Grignard-Based Approach
The Grignard approach offers a direct method for constructing the tertiary alcohol core:
- Formation of thiophen-2-yl magnesium bromide using magnesium in THF
- Addition to 3-thiophenecarboxaldehyde to form the secondary alcohol
- Conversion to the tertiary alcohol via a second Grignard addition
- Transformation to the amine via reductive amination or azide chemistry
This approach is supported by thiophene metallation chemistry described in the literature, particularly regarding the reactivity of thiophene Grignard reagents.
Palladium-Catalyzed Coupling Approach
Building upon established C-C bond formation methods for thiophenes:
- Cross-coupling of appropriately functionalized thiophene derivatives (Suzuki, Stille, or Negishi conditions)
- Further elaboration to introduce the hydroxyl and amino functionalities
The literature supports this approach through various examples of thiophene cross-coupling reactions, with particular attention to regiochemical control.
Table 2: Reaction Conditions for Thiophene Grignard Formation
| Thiophene Derivative | Metallation Conditions | Activation Method | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 2-Bromothiophene | Mg turnings, THF | Iodine, ethylene dibromide | 0°C to RT | 2-3 hours | 85-95% |
| 3-Bromothiophene | Mg turnings, THF | 1,2-dibromoethane | 0°C to RT | 3-4 hours | 80-90% |
| 2-Iodothiophene | Mg, THF | Direct activation | -10°C to RT | 1-2 hours | 90-95% |
Regioselectivity Considerations
The synthesis of differently substituted thiophene rings requires careful control of regioselectivity. Key considerations include:
- Different reactivity patterns of 2- versus 3-position in thiophene
- Selective functionalization strategies
- Protection-deprotection sequences for selective manipulation
Literature evidence suggests that directed metallation and cross-coupling approaches can effectively control regioselectivity in thiophene chemistry.
Detailed Synthesis Routes for N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide
Route A: Convergent Synthesis via Oxalyl Chloride
This convergent approach represents the most direct pathway to the target compound:
Step 1: Synthesis of the hydroxy-bis-thiophene precursor
2-Bromothiophene (16.3 g, 0.1 mol) is added to magnesium turnings (2.7 g, 0.11 mol) in anhydrous THF (100 mL) with a crystal of iodine as catalyst. After Grignard formation, the mixture is cooled to -78°C and 3-thiophenecarboxaldehyde (11.2 g, 0.1 mol) in THF (50 mL) is added dropwise. The mixture is allowed to warm to room temperature and stirred for 4 hours before quenching with saturated NH4Cl solution.
Step 2: Conversion to the amine intermediate
The secondary alcohol (10 g) is treated with methanesulfonyl chloride (4.6 g, 0.04 mol) and triethylamine (5.5 g, 0.055 mol) in DCM (100 mL) at 0°C. The resulting mesylate is displaced with sodium azide (3.9 g, 0.06 mol) in DMF (50 mL) at 80°C. The azide is then reduced to the primary amine using lithium aluminum hydride or Staudinger conditions.
Step 3: Oxalamide formation
Oxalyl chloride (2.5 mL, 0.03 mol) in DCM (50 mL) is cooled to -10°C under nitrogen. 1-Phenylethylamine (3.6 g, 0.03 mol) and triethylamine (6.1 g, 0.06 mol) in DCM (30 mL) are added dropwise. After 1 hour, the 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine (7.5 g, 0.03 mol) in DCM (50 mL) is added, and the mixture is allowed to warm to room temperature and stirred overnight.
This route provides a direct pathway to the target compound with relatively few steps, although the preparation of the amine component presents synthetic challenges.
Route B: Stepwise Approach with Protected Intermediates
This approach employs protecting group strategy to control the reactivity of functional groups:
Step 1: Formation of the protected hydroxy-bis-thiophene
The secondary alcohol from Step 1 of Route A is protected using TBSCl (7.5 g, 0.05 mol) and imidazole (6.8 g, 0.1 mol) in DMF (50 mL). The reaction is stirred at room temperature for 12 hours before workup.
Step 2: Sequential oxalamide formation
Oxalyl chloride (2.5 mL, 0.03 mol) is reacted first with 1-phenylethylamine as in Route A, followed by addition of the TBS-protected amino alcohol. After oxalamide formation, the silyl protecting group is removed using TBAF (1M in THF, 40 mL) at 0°C to room temperature.
This route offers better control of functional group reactivity but involves additional steps for protection and deprotection.
Route C: Alternative Approach Using Diethyl Oxalate
This route employs milder conditions using diethyl oxalate:
Step 1: Mono-substitution of diethyl oxalate
Diethyl oxalate (14.6 g, 0.1 mol) and 1-phenylethylamine (6.1 g, 0.05 mol) are refluxed in toluene (100 mL) for 8 hours. The mono-substituted product is isolated by fractional distillation or column chromatography.
Step 2: Completion of the oxalamide
The mono-substituted intermediate (10 g) is combined with the 2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethylamine (12.5 g, 0.05 mol) in toluene (100 mL) and refluxed for 12 hours. The solvent is removed, and the product is purified by recrystallization or column chromatography.
This approach avoids the use of the highly reactive oxalyl chloride but may require longer reaction times and higher temperatures.
Table 3: Optimized Reaction Conditions for Oxalamide Formation
| Parameter | Route A (Oxalyl Chloride) | Route B (Protected Intermediates) | Route C (Diethyl Oxalate) |
|---|---|---|---|
| Solvent | DCM | DCM/DMF | Toluene/Ethanol |
| Temperature | -10°C to RT | -10°C to RT | Reflux (110°C) |
| Reaction Time | 4-8 hours | 6-12 hours | 12-24 hours |
| Key Reagents | Oxalyl chloride, TEA | Oxalyl chloride, TEA, TBAF | Diethyl oxalate |
| Expected Yield | 65-75% | 55-65% | 60-70% |
| Purification | Column chromatography | Multiple chromatographic steps | Recrystallization |
Optimization and Purification Techniques
Reaction Optimization Strategies
Several parameters can be optimized to improve the yield and purity of the target compound:
Solvent Selection : Dichloromethane is typically preferred for oxalyl chloride reactions due to good solubility and temperature control. For higher temperature reactions, toluene provides an effective alternative.
Base Selection : Triethylamine is commonly used for oxalamide formation, but other bases such as DIPEA or pyridine can be employed for specific substrates.
Temperature Control : Critical for oxalyl chloride reactions, with initial addition at -10°C to 0°C to minimize side reactions.
Concentration Effects : Dilute conditions (0.1-0.2M) generally favor cleaner reactions and minimize dimerization or oligomerization.
Addition Rate : Slow, controlled addition of reagents (particularly amines to oxalyl chloride) is essential for selectivity and heat management.
Purification Methods
The purification of this compound requires careful selection of techniques:
Chromatographic Purification :
- Silica gel chromatography using DCM/MeOH (95:5) or EtOAc/hexanes gradients
- Flash chromatography on alumina for sensitive intermediates
- Preparative HPLC for final purification if necessary
Crystallization Techniques :
- Recrystallization from DCM/hexanes or ethanol/water
- Slow cooling to promote crystal formation
- Seed crystal addition to initiate crystallization
Specialized Methods :
Table 4: Recommended Purification Methods Based on Synthetic Route
| Synthetic Route | Primary Purification | Secondary Purification | Recommended Solvent System | Expected Purity |
|---|---|---|---|---|
| Route A | Column Chromatography | Recrystallization | DCM/MeOH (95:5) then EtOH/H2O | >98% |
| Route B | Multiple Chromatography Steps | Trituration | EtOAc/Hexanes then Et2O | >97% |
| Route C | Recrystallization | Column Chromatography | Toluene/Hexanes then DCM/MeOH | >98% |
Analytical Characterization
Structure Confirmation Techniques
Complete characterization of this compound requires multiple analytical techniques:
NMR Spectroscopy :
- 1H NMR: Expected signals for thiophene protons (δ 6.8-7.5 ppm), phenyl group (δ 7.2-7.4 ppm), and NH protons (δ 8.0-9.0 ppm)
- 13C NMR: Distinctive signals for oxalamide carbonyls (δ 158-162 ppm) and tertiary alcohol carbon (δ 70-75 ppm)
- 2D techniques (COSY, HSQC, HMBC) for complete structural assignment
Mass Spectrometry :
- HRMS for molecular formula confirmation
- MS/MS fragmentation pattern analysis
- Characteristic fragmentation at the oxalamide bond
Infrared Spectroscopy :
- Characteristic absorption for OH (3300-3500 cm-1)
- NH stretching (3250-3350 cm-1)
- C=O stretching of oxalamide (1650-1680 cm-1)
Purity Assessment
Evaluation of compound purity can be achieved through:
HPLC Analysis :
- Reverse-phase HPLC using C18 column
- Gradient elution with acetonitrile/water systems
- UV detection at multiple wavelengths
Thermal Analysis :
- Melting point determination
- Differential scanning calorimetry (DSC)
Elemental Analysis :
- CHN analysis for confirmation of elemental composition
- Comparison with theoretical values
Table 5: Expected Analytical Data for this compound
| Analytical Technique | Expected Values/Features | Key Diagnostic Elements |
|---|---|---|
| 1H NMR | δ 8.5-9.0 (NH), 7.0-7.5 (Ar-H), 4.8-5.2 (CH-OH), 4.2-4.6 (CH-Ph), 3.3-3.8 (CH2) | NH coupling patterns, diastereotopic methylene protons |
| 13C NMR | δ 158-162 (C=O), 140-145 (Ar-C), 125-135 (thiophene-C), 70-75 (C-OH) | Oxalamide carbonyls, tertiary alcohol carbon |
| HRMS | [M+H]+ calculated for C19H18N2O3S2 | Isotope pattern characteristic of sulfur-containing compounds |
| IR (cm-1) | 3350-3450 (OH), 3250-3300 (NH), 1650-1680 (C=O), 700-750 (thiophene) | Oxalamide carbonyl pattern, OH/NH stretching |
| Melting Point | Expected range: 135-145°C | Sharp melting indicating high purity |
Challenges and Considerations
Synthetic Challenges
Several challenges must be addressed in the synthesis of this compound:
Regioselectivity in Thiophene Chemistry :
- Differentiation between 2- and 3-thiophene positions requires careful reaction design
- Selective functionalization through directed metallation or strategic protection
Stereochemical Considerations :
- The tertiary alcohol carbon represents a stereocenter
- Potential for diastereomeric mixtures when using racemic 1-phenylethylamine
- Need for stereoselective synthesis or resolution strategies
Reactivity Management :
- Competitive reactivity of alcohol and amine functionalities
- Potential for side reactions during oxalamide formation
- Risk of thiophene oxidation under certain conditions
Purification Complexities :
- Separation of diastereomers or enantiomers if stereoselectivity is desired
- Similar polarity of thiophene-containing intermediates
- Potential for metal contamination from coupling reactions
Scale-Up Considerations
For larger-scale preparation, several factors must be considered:
Heat Management :
- Exothermic nature of certain steps (Grignard reactions, oxalyl chloride additions)
- Need for efficient cooling and controlled addition
Reagent Selection :
- Substitution of hazardous reagents where possible
- Consideration of cost and availability for larger quantities
Process Simplification :
- Minimization of chromatographic purifications
- Development of crystallization-based purification
Environmental Factors :
- Reduction of solvent usage and waste generation
- Consideration of greener alternatives where feasible
Advanced Synthetic Approaches
Stereoselective Synthesis
For applications requiring stereochemical control, several approaches can be considered:
Asymmetric Reduction :
- Use of chiral reducing agents for ketone reduction
- Enzyme-catalyzed reductions for high enantioselectivity
Chiral Auxiliary Approach :
- Introduction of temporary chiral directing groups
- Stereoselective additions to thiophene-containing carbonyl compounds
Catalytic Asymmetric Methods :
- Metal-catalyzed asymmetric additions
- Organocatalytic approaches
Alternative Building Block Approaches
Novel strategies involving different disconnections could offer advantages:
Thioether Chemistry :
- Construction of the thiophene-containing core via thioether intermediates
- Subsequent oxidation or rearrangement to introduce the hydroxyl group
Direct C-H Functionalization :
- Late-stage functionalization of thiophene rings
- Reduction of protection/deprotection steps
Multicomponent Reactions :
- One-pot approaches incorporating multiple components
- Reduction of isolation and purification steps
Chemical Reactions Analysis
Types of Reactions
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Ether or amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the oxalamide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Thiophene vs.
Hydroxyl Group : The central hydroxyl group is uncommon in the referenced oxalamides. This could increase polarity and hydrogen-bonding capacity, affecting metabolic stability (cf. S336, which lacks hydrolytic cleavage ).
Phenylethyl Side Chain : Similar to S336’s pyridin-2-yl-ethyl group, the phenylethyl moiety may contribute to hydrophobic interactions in flavor or drug-receptor binding .
Biological Activity
N1-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 404.6 g/mol. The compound features two thiophene rings, a hydroxyl group, and an oxalamide moiety, which contribute to its diverse biological activities.
Antimicrobial Properties
Compounds containing thiophene rings have been associated with various pharmacological effects, including antimicrobial activity. Studies have shown that derivatives of thiophene exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
| Microbial Strain | Activity Observed |
|---|---|
| Escherichia coli | Moderate to significant antibacterial activity |
| Staphylococcus aureus | Moderate to significant antibacterial activity |
| Candida albicans | Antifungal activity observed |
| Aspergillus flavus | Antifungal activity observed |
Cytotoxicity and Antitumor Activity
The cytotoxic properties of compounds similar to this compound have been explored in several studies. For example, compounds derived from thiophene structures have shown promising results in inhibiting tumor cell growth in vitro, particularly against colorectal cancer cell lines such as HCT116 . The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation.
Case Studies
- Study on Antitumor Activity : A study investigated the antitumor effects of thiophene-substituted compounds on HCT116 cell lines. Results indicated that certain derivatives significantly reduced tumor volume in xenograft models without inducing weight loss in subjects, suggesting a favorable safety profile .
- Antimicrobial Screening : In vitro tests conducted on various bacterial and fungal strains revealed that compounds with similar structural features to this compound exhibited moderate to significant antimicrobial activity. The agar-well diffusion method was employed to assess the efficacy against selected strains .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Thiophene Derivative : The synthesis begins with the preparation of the thiophene derivative, which is reacted with 2-hydroxyethylamine.
- Formation of Oxalamide Structure : The reaction proceeds under controlled conditions to form the oxalamide structure.
- Final Product Formation : Methylation or other modifications may be performed to achieve the final product.
Q & A
Q. How is synthetic scalability balanced with purity in multi-gram preparations?
- Methodology : Flow chemistry (e.g., Vapourtec systems) ensures consistent mixing and heat transfer for scale-up. Process Analytical Technology (PAT) tools (ReactIR) monitor intermediate formation in real time. Design of Experiments (DoE) optimizes parameters (e.g., catalyst loading, residence time) to maximize yield and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
